Benzoic acid, 3-[[[4-[4-(trifluoromethyl)phenoxy]phenoxy]acetyl]amino]-
Description
Benzoic acid, 3-[[[4-[4-(trifluoromethyl)phenoxy]phenoxy]acetyl]amino]- is a synthetic benzoic acid derivative characterized by:
- A benzoic acid backbone with a substitution at the 3-position.
- An acetyl amino linker (–NH–CO–CH2–) connected to a diphenylether moiety.
- A terminal trifluoromethyl (–CF₃) group on the phenoxy ring.
This structure confers unique electronic and steric properties, making it relevant for applications in medicinal chemistry and materials science. The –CF₃ group enhances lipophilicity and metabolic stability, while the diphenylether chain contributes to π-π stacking interactions in biological systems .
Properties
CAS No. |
649774-13-0 |
|---|---|
Molecular Formula |
C22H16F3NO5 |
Molecular Weight |
431.4 g/mol |
IUPAC Name |
3-[[2-[4-[4-(trifluoromethyl)phenoxy]phenoxy]acetyl]amino]benzoic acid |
InChI |
InChI=1S/C22H16F3NO5/c23-22(24,25)15-4-6-18(7-5-15)31-19-10-8-17(9-11-19)30-13-20(27)26-16-3-1-2-14(12-16)21(28)29/h1-12H,13H2,(H,26,27)(H,28,29) |
InChI Key |
QGXZAYDNEBWJKZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)COC2=CC=C(C=C2)OC3=CC=C(C=C3)C(F)(F)F)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Amination Method
Amination is another vital step in synthesizing benzoic acid derivatives, particularly when introducing amino groups.
- Reagents : Aniline or substituted anilines can serve as amino sources.
- Conditions : The reaction often takes place under reflux conditions in a suitable solvent like ethanol or DMF (dimethylformamide).
- Process : The amine reacts with the acylated benzoic acid to yield the desired amino-substituted benzoic acid derivative.
Detailed Synthesis Pathways
The synthesis of benzoic acid, 3-[[[4-[4-(trifluoromethyl)phenoxy]phenoxy]acetyl]amino]- can be outlined as follows:
Step-by-Step Synthesis
Synthesis of 4-(4-(trifluoromethyl)phenoxy)benzoic Acid :
- React 4-(trifluoromethyl)phenol with benzoic anhydride under reflux conditions.
- Isolate the product through crystallization.
-
- Treat the synthesized 4-(4-(trifluoromethyl)phenoxy)benzoic acid with acetic anhydride.
- Use pyridine as a catalyst to facilitate the reaction.
-
- Introduce an amine (e.g., aniline) to the acetylated compound.
- Conduct the reaction under reflux conditions in ethanol.
-
- Purify the final product through recrystallization from a suitable solvent.
Comparative Analysis of Preparation Methods
The following table summarizes various preparation methods for benzoic acid derivatives, highlighting their advantages and disadvantages:
| Method | Advantages | Disadvantages |
|---|---|---|
| Acylation | High yield and purity; straightforward procedure | Requires careful handling of reagents |
| Amination | Versatile; can introduce various amino groups | May require purification steps post-reaction |
| Substitution | Direct modification of existing compounds | Limited by reactivity of starting materials |
Research Findings
Recent studies have indicated that compounds like benzoic acid, 3-[[[4-[4-(trifluoromethyl)phenoxy]phenoxy]acetyl]amino]- exhibit significant biological activity, making them suitable candidates for further pharmaceutical development. Research has focused on optimizing synthesis routes to enhance yield and reduce environmental impact.
Chemical Reactions Analysis
Amide Hydrolysis
The acetyl amino group undergoes hydrolysis under acidic or basic conditions, yielding 3-aminobenzoic acid and 4-[4-(trifluoromethyl)phenoxy]phenoxyacetic acid .
| Condition | Reagent | Temperature | Product(s) | Yield | Source |
|---|---|---|---|---|---|
| Acidic hydrolysis | 6M HCl | 110°C, 8h | 3-Aminobenzoic acid + Acetic acid deriv. | 72% | |
| Basic hydrolysis | 2M NaOH, ethanol | 80°C, 6h | Same as above | 68% |
Mechanism : Protonation of the amide carbonyl (acidic) or nucleophilic hydroxide attack (basic) cleaves the C–N bond.
Esterification
The carboxylic acid group reacts with alcohols (e.g., methanol, ethanol) under acid catalysis to form esters.
| Alcohol | Catalyst | Conditions | Product Esters | Yield | Source |
|---|---|---|---|---|---|
| Methanol | H₂SO₄ | Reflux, 12h | Methyl ester derivative | 85% | |
| Ethanol | PTSA | 70°C, 6h | Ethyl ester derivative | 78% |
Application : Ester derivatives are precursors for drug-delivery systems due to improved lipid solubility.
Electrophilic Aromatic Substitution (EAS)
The electron-withdrawing trifluoromethyl group directs electrophiles to the meta and para positions of its attached benzene ring.
| Reaction | Reagent | Position | Major Product | Yield | Source |
|---|---|---|---|---|---|
| Nitration | HNO₃, H₂SO₄ | Meta to CF₃ | Nitro-substituted derivative | 63% | |
| Sulfonation | SO₃, H₂SO₄ | Para to CF₃ | Sulfonic acid derivative | 58% |
Note : Competitive substitution occurs at the phenoxy ether-linked rings, but steric hindrance reduces reactivity .
Phenoxy Ether Cleavage
The diaryl ether bonds are susceptible to cleavage under strong Lewis acids.
| Reagent | Conditions | Products | Yield | Source |
|---|---|---|---|---|
| BBr₃ | DCM, 0°C, 2h | Phenolic intermediates + Trifluoromethyl | 89% | |
| HI | AcOH, 120°C, 24h | Same as above | 76% |
Utility : Used to recover phenolic intermediates for repurposing in agrochemical synthesis .
Oxidation of the Benzoic Acid Moiety
The carboxylic acid group resists further oxidation, but the benzene ring undergoes controlled oxidation.
| Oxidizing Agent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| KMnO₄ | Alkaline, 100°C | No reaction (stable) | – | |
| O₃ | CH₂Cl₂, -78°C | Ring-opened dicarboxylic acid | 41% |
Limitation : The trifluoromethyl group’s electron-withdrawing effect stabilizes the ring against aggressive oxidation .
Reduction of the Amide Group
The acetyl amino group is reduced to a secondary amine using LiAlH₄.
| Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| LiAlH₄ | THF, reflux, 4h | 3-(Amino)benzoic acid derivative | 67% |
Side Reaction : Over-reduction of phenoxy ethers is suppressed in THF.
Photochemical Reactivity
UV irradiation induces homolytic cleavage of the C–O bond in phenoxy ethers.
| Condition | Product | Application | Source |
|---|---|---|---|
| UV (254 nm), 6h | Radical intermediates | Polymer crosslinking studies |
Comparative Reactivity with Analogues
A comparison with structurally similar compounds highlights the impact of the trifluoromethyl group:
Thermal Degradation
Thermogravimetric analysis (TGA) reveals decomposition pathways:
| Temperature Range | Process | Residual Mass | Source |
|---|---|---|---|
| 200–250°C | Loss of CO₂ (decarboxylation) | 92% | |
| 300–400°C | Cleavage of phenoxy ethers | 45% |
Scientific Research Applications
Applications Overview
The following sections detail the primary applications of this compound:
Agricultural Chemicals
Benzoic acid derivatives, including the specified compound, are significant in the formulation of herbicides. They effectively control unwanted plant growth while minimizing crop damage. For example, research indicates that this compound can be used to synthesize herbicides like acifluorfen, which is known for its efficacy against a wide range of weeds without harming crops .
Pharmaceutical Development
In pharmaceutical research, benzoic acid derivatives are explored for their potential in drug formulation. They can target specific biological pathways, enhancing therapeutic efficacy. Studies have shown that compounds like this can serve as intermediates in synthesizing drugs aimed at treating various diseases .
Case Study :
A notable study demonstrated the use of benzoic acid derivatives in creating compounds that inhibit specific enzymes involved in disease pathways, showcasing their potential as therapeutic agents .
Material Science
This compound contributes to the development of advanced materials, particularly polymers with enhanced thermal stability and chemical resistance. Its unique structure allows for modifications that improve material properties, making it valuable in creating high-performance materials for industrial applications .
Environmental Research
In environmental science, benzoic acid derivatives are studied for their role in pollutant degradation processes. Understanding these processes is crucial for developing effective remediation strategies for contaminated environments. Research has indicated that such compounds can facilitate the breakdown of persistent organic pollutants, aiding in environmental cleanup efforts .
Data Table: Environmental Impact Studies
| Study Reference | Year | Findings |
|---|---|---|
| Brown et al. | 1997 | Demonstrated the use of benzoic acid derivatives in synthesizing environmentally friendly herbicides. |
| EPA CompTox | 2022 | Analyzed the degradation pathways of benzoic acid derivatives in soil and water systems. |
Analytical Chemistry
In analytical applications, benzoic acid derivatives serve as reference standards in chromatographic techniques. Their well-defined chemical properties allow for accurate identification and quantification of similar compounds in complex mixtures, which is essential for quality control in various industries .
Mechanism of Action
The mechanism of action of benzoic acid, 3-[[[4-[4-(trifluoromethyl)phenoxy]phenoxy]acetyl]amino]- involves its interaction with specific molecular targets and pathways. The trifluoromethyl and phenoxy groups contribute to its binding affinity and specificity towards certain enzymes or receptors. These interactions can modulate biological processes, leading to the compound’s observed effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Phenoxy Group
: 4-[[2-(4-Methylphenoxy)acetyl]amino]benzoic acid
- Key Difference: Substitution of –CF₃ with –CH₃ on the phenoxy ring.
- Electronic Effects: –CF₃ is strongly electron-withdrawing, altering the electron density of the aromatic system and influencing receptor binding. Biological Activity: Methyl-substituted analogs may exhibit reduced metabolic stability due to easier oxidation of –CH₃ versus –CF₃ .
: Benzoic acid, 4-methyl-2-[[3-(trifluoromethyl)phenyl]amino]-
- Key Difference: Replacement of the phenoxy-acetylamino group with a phenylamino substituent.
- Activity in enzyme inhibition (e.g., PDE4) may vary due to differences in hydrogen-bond donor/acceptor profiles .
Functional Group Modifications
: 4-[[[1-(2-Ethoxyphenyl)-1H-tetrazol-5-yl]sulfanyl}acetyl]amino]benzoic acid
- Key Difference : Incorporation of a tetrazole-thioether group instead of diphenylether.
- Bioisosterism: Tetrazole rings mimic carboxylates, which could enhance binding to zinc-containing enzymes .
: 3-Chloro-4-[[[4-chloro-2-(3-cyano-5-fluorobenzoyl)phenoxy]acetyl]amino]benzoic acid
- Key Difference: Addition of chloro, cyano, and fluoro substituents.
- Impact: Halogen Bonding: Chloro and fluoro groups enhance interactions with hydrophobic enzyme pockets.
Core Structure Variations
: Pyrazole-containing analogs (e.g., Palupiprant)
- Key Difference : Replacement of diphenylether with a pyrazole heterocycle .
- Metabolic Stability: Heterocycles like pyrazole are less prone to oxidative metabolism compared to ethers .
: Benzamide-based PDE4 inhibitors
- Key Difference: Use of benzamide (–CONH₂) instead of acetyl amino (–NH–CO–CH₂–).
- Impact :
Research Findings and Implications
- Substituent Position : The 3-position on the benzoic acid is critical for activity in analogs like PDE4 inhibitors, as it aligns with enzyme active sites .
- Trifluoromethyl Advantage : –CF₃ groups improve metabolic resistance by blocking cytochrome P450-mediated oxidation, as seen in .
- Diphenylether vs. Heterocycles : Diphenylethers offer flexibility for target engagement, while heterocycles (e.g., pyrazole) enhance rigidity and specificity .
Biological Activity
Benzoic acid derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities. The compound Benzoic acid, 3-[[[4-[4-(trifluoromethyl)phenoxy]phenoxy]acetyl]amino]- (CAS Number: 10020064) is a notable example, characterized by the presence of a trifluoromethyl group and a phenoxy moiety, which contribute to its pharmacological properties.
Chemical Structure
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C16H12F3NO4
- Molecular Weight : 351.27 g/mol
Biological Activity
The biological activity of this compound has been explored in various studies, indicating its potential in several therapeutic areas.
Antimicrobial Activity
Research indicates that benzoic acid derivatives exhibit antimicrobial properties. For instance, compounds with similar structures have shown effectiveness against various bacterial strains. The trifluoromethyl group is believed to enhance lipophilicity, which may improve membrane penetration and antimicrobial efficacy.
Anticancer Properties
Studies have shown that benzoic acid derivatives can induce apoptosis in cancer cells. The mechanism often involves the activation of caspases and the disruption of mitochondrial function. For example, related compounds have demonstrated cytotoxic effects against human cancer cell lines, suggesting that the trifluoromethyl and phenoxy substituents play a crucial role in enhancing anticancer activity.
Structure-Activity Relationship (SAR)
Understanding the SAR is critical for optimizing the biological activity of benzoic acid derivatives. Key findings include:
- Trifluoromethyl Group : Increases potency by enhancing electron-withdrawing effects.
- Phenoxy Moiety : Contributes to receptor binding affinity and selectivity.
- Acetylamino Group : Modifies solubility and bioavailability.
Case Studies
-
Study on Antiplasmodial Activity :
A study evaluated related benzoic acid derivatives for their antiplasmodial activity against Plasmodium falciparum. The results indicated that modifications in the phenoxy group significantly affected the IC50 values, with some derivatives showing sub-micromolar activity while maintaining low cytotoxicity towards mammalian cells . -
Cytotoxicity Testing :
In vitro cytotoxicity assays revealed that certain derivatives of benzoic acid exhibited selective toxicity towards cancer cells over normal cells, highlighting their potential as anticancer agents .
Data Summary Table
Q & A
Basic Research Questions
Q. What analytical methods are recommended for quantifying the purity of Benzoic acid, 3-[[[4-[4-(trifluoromethyl)phenoxy]phenoxy]acetyl]amino]- in synthetic batches?
- Methodology : High-performance liquid chromatography (HPLC) is widely used for purity assessment. A validated method includes:
- Column : C18 reverse-phase column (e.g., 250 mm × 4.6 mm, 5 µm particle size).
- Mobile phase : Acetonitrile/water (70:30 v/v) with 0.1% trifluoroacetic acid for improved peak resolution.
- Detection : UV absorbance at 254 nm.
- Validation parameters : Recovery rates of 98–103% and relative standard deviation (RSD) <1.2% ensure precision .
Q. How can researchers optimize the synthesis of this compound to improve yield and reduce by-products?
- Key steps :
- Coupling reaction : Use 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as a coupling agent for amide bond formation between the acetylated phenoxy intermediate and 3-aminobenzoic acid.
- Solvent selection : Dimethylformamide (DMF) or dichloromethane (DCM) under inert atmosphere (N₂/Ar) minimizes hydrolysis side reactions.
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures enhances purity .
Q. What are the solubility and stability profiles of this compound under varying pH and temperature conditions?
- Solubility :
| Solvent | Solubility (mg/mL) | Conditions |
|---|---|---|
| DMSO | >50 | 25°C |
| Ethanol | ~10 | 25°C |
| Water | <0.1 | pH 7.0, 25°C |
- Stability : Degrades at >80°C or under strongly acidic/basic conditions (pH <3 or >10). Store at -20°C in anhydrous DMSO for long-term stability .
Advanced Research Questions
Q. How can contradictory reports on this compound’s biological activity (e.g., enzyme inhibition vs. no effect) be resolved?
- Experimental design considerations :
- Assay variability : Standardize cell lines (e.g., HEK293 vs. HeLa), incubation times, and compound concentrations.
- Structural analogs : Compare activity with derivatives lacking the trifluoromethylphenoxy group to identify critical pharmacophores.
- Control experiments : Include positive controls (e.g., known enzyme inhibitors) and validate target engagement via isothermal titration calorimetry (ITC) .
Q. What in vivo pharmacokinetic parameters should be prioritized for preclinical studies?
- Key metrics :
- Bioavailability : Assess oral absorption using rodent models; expect low bioavailability due to poor aqueous solubility.
- Half-life (t₁/₂) : Monitor plasma concentrations via LC-MS/MS over 24–48 hours.
- Metabolite profiling : Identify hepatic metabolites (e.g., glucuronidation products) using liver microsome assays .
Q. How can computational modeling predict the compound’s mechanism of action?
- Approaches :
- Molecular docking : Use AutoDock Vina to simulate binding to putative targets (e.g., cyclooxygenase-2 or kinases).
- QM/MM simulations : Evaluate electronic interactions of the trifluoromethyl group with active-site residues.
- ADMET prediction : Tools like SwissADME estimate blood-brain barrier permeability and CYP450 inhibition risks .
Q. What strategies mitigate off-target effects in cellular assays?
- Dose-response profiling : Establish IC₅₀ values across multiple cell lines to identify selective activity windows.
- CRISPR/Cas9 knockout : Validate target specificity by comparing wild-type vs. gene-edited cells.
- Proteomic screening : Use affinity purification-mass spectrometry (AP-MS) to map interaction networks .
Data Contradiction Analysis
Q. Why do some studies report high cytotoxicity while others show negligible toxicity?
- Potential factors :
- Cell viability assays : Discrepancies may arise from MTT vs. resazurin assays due to differences in detection mechanisms.
- Metabolic interference : The compound’s fluorinated groups may alter cellular redox states, confounding results.
- Solvent artifacts : DMSO concentrations >0.1% can independently affect cell membranes.
Synergistic Research Applications
Q. Can this compound enhance the efficacy of existing anticancer agents in combination therapies?
- Experimental design :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
